PROTAC VEGFR-2 degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H61N9O6S |

|---|---|

Molecular Weight |

940.2 g/mol |

IUPAC Name |

(4R)-1-[(2S)-2-[[7-[3-amino-4-[3-[(3-propan-2-ylphenyl)carbamoylamino]phenyl]indazol-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H61N9O6S/c1-31(2)35-13-10-15-37(25-35)56-51(67)57-38-16-11-14-36(26-38)40-17-12-18-41-45(40)48(53)59-61(41)44(64)20-9-7-8-19-43(63)58-47(52(4,5)6)50(66)60-29-39(62)27-42(60)49(65)54-28-33-21-23-34(24-22-33)46-32(3)55-30-68-46/h10-18,21-26,30-31,39,42,47,62H,7-9,19-20,27-29H2,1-6H3,(H2,53,59)(H,54,65)(H,58,63)(H2,56,57,67)/t39-,42?,47-/m1/s1 |

InChI Key |

XCMSXWSOOSQEDL-ZXBLJQELSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4C5=CC=CC(=C5C(=N4)N)C6=CC(=CC=C6)NC(=O)NC7=CC=CC(=C7)C(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4C5=CC=CC(=C5C(=N4)N)C6=CC(=CC=C6)NC(=O)NC7=CC=CC(=C7)C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

"PROTAC VEGFR-2 degrader-1" binding affinity for VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in tumor vascularization has made it a prime target for cancer therapy. Traditional approaches have focused on inhibiting the kinase activity of VEGFR-2. However, a newer and promising strategy involves the targeted degradation of the VEGFR-2 protein using Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of a specific PROTAC, designated as "PROTAC VEGFR-2 degrader-1". This molecule has been investigated for its ability to induce the degradation of VEGFR-2. While direct binding affinity data such as a dissociation constant (Kd) is not prominently available in the public domain, this guide compiles the existing data on its inhibitory and anti-proliferative activities, outlines relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.

This compound: An Overview

This compound is a heterobifunctional molecule designed to simultaneously bind to VEGFR-2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of VEGFR-2.

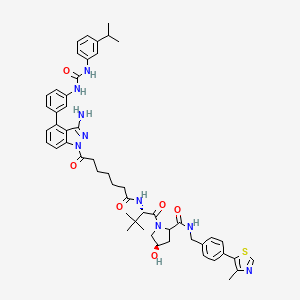

Chemical Structure

The chemical structure of this compound is provided by chemical suppliers.

Quantitative Data Summary

Available data for this compound focuses on its functional activity rather than direct binding affinity. The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Cell Line | Value | Reference |

| VEGFR-2 Inhibition (IC50) | - | > 1 µM | [1] |

| Anti-proliferative Activity (IC50) | EA.hy926 | > 100 µM | [1] |

Note: The high IC50 values suggest that this compound has weak direct inhibitory activity against VEGFR-2 and low cytotoxicity in the tested cell line, which is consistent with its intended mechanism of action as a protein degrader rather than an inhibitor.

Mechanism of Action: PROTAC-Mediated Degradation

The fundamental mechanism of action for a PROTAC, including this compound, involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

VEGFR-2 Signaling Pathway

Understanding the VEGFR-2 signaling cascade is crucial for appreciating the impact of its degradation. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and permeability.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of PROTAC efficacy. Below are methodologies for key experiments relevant to the characterization of this compound.

Western Blot for VEGFR-2 Degradation

This protocol outlines the steps to quantify the amount of VEGFR-2 protein in cells following treatment with the PROTAC.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., EA.hy926, HUVECs) in appropriate media and conditions until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for VEGFR-2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the VEGFR-2 band intensity to the corresponding housekeeping protein band intensity.

-

Calculate the percentage of VEGFR-2 degradation relative to the vehicle-treated control.

MTT Assay for Anti-proliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

1. Cell Seeding:

-

Seed cells (e.g., EA.hy926) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow the cells to adhere and grow for 24 hours.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.

-

Incubate the plate for a specified period (e.g., 72 hours).

3. MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

4. Solubilization of Formazan:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound represents a targeted protein degradation approach to modulate the VEGFR-2 signaling pathway. The available data indicates that it functions primarily through inducing the degradation of VEGFR-2 rather than by direct enzymatic inhibition. This technical guide provides a foundational understanding of this molecule, compiling the publicly available quantitative data and outlining the essential experimental protocols for its characterization. The provided diagrams offer a visual representation of the underlying biological and experimental processes. Further research is warranted to fully elucidate the binding affinity and in vivo efficacy of this and other VEGFR-2 targeting PROTACs.

References

The E3 Ligase Recruitment of PROTAC VEGFR-2 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Targeted degradation of VEGFR-2 using Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. This guide provides an in-depth technical overview of the E3 ligase recruitment aspect of VEGFR-2 PROTACs, with a focus on the available data and methodologies.

While this guide aims to be comprehensive, it is important to note that detailed public information regarding a specific molecule designated as "PROTAC VEGFR-2 degrader-1" (CAS: 2601594-19-6) is limited. The primary literature identifies this molecule but does not specify the E3 ligase it recruits or provide extensive degradation data.[1][2][3] Therefore, this document will discuss the broader class of VEGFR-2 PROTACs, drawing on examples from the scientific literature that utilize well-characterized E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN).

Mechanism of Action: The PROTAC-Mediated Degradation of VEGFR-2

PROTACs function by inducing the formation of a ternary complex between the target protein (VEGFR-2) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of VEGFR-2. The resulting polyubiquitinated VEGFR-2 is then recognized and degraded by the proteasome.

Caption: General mechanism of PROTAC-induced VEGFR-2 degradation.

Quantitative Data on VEGFR-2 PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including its ability to induce degradation (DC50 and Dmax) and its binding affinity for both the target protein and the E3 ligase. The following tables summarize available data for representative VEGFR-2 PROTACs from the literature.

Table 1: Degradation Efficacy of VEGFR-2 PROTACs

| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| P7 | VHL | HGC-27 | 0.084 ± 0.04 | 73.7 | [4][5][6] |

| P7 | VHL | HUVEC | 0.51 ± 0.10 | 76.6 | [4][5][6] |

| D9 | CRBN | A549 | Not Reported | Time-dependent degradation observed | [7] |

Table 2: Biological Activity of "this compound" and Related Compounds

| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |

| This compound (PROTAC-1) | VEGFR-2 Inhibition | Kinase Assay | > 1 | - | [1] |

| This compound (PROTAC-1) | Anti-proliferative Activity | MTT Assay | > 100 | EA.hy926 | [1] |

| D9 | Anti-proliferative Activity | MTT Assay | 5.88 ± 0.50 | A549 | [7] |

| Rhein (D9 precursor) | Anti-proliferative Activity | MTT Assay | 88.45 ± 2.77 | A549 | [7] |

VEGFR-2 Signaling Pathway

Understanding the VEGFR-2 signaling pathway is crucial for assessing the downstream consequences of its degradation. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating multiple downstream signaling cascades that regulate cell proliferation, survival, migration, and permeability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Efficacy: A Technical Guide to the Cellular Uptake and Permeability of PROTAC VEGFR-2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of their target proteins, offering the potential for more profound and durable pharmacological effects.[3][4] "PROTAC VEGFR-2 degrader-1" is a novel heterobifunctional molecule designed to selectively target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for degradation. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[5][6]

The efficacy of any PROTAC is fundamentally dependent on its ability to cross the cell membrane to engage its intracellular target and the E3 ligase machinery.[3][7] Therefore, a thorough understanding of the cellular uptake and permeability of "this compound" is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the experimental methodologies used to characterize these critical properties, supported by illustrative data.

Mechanism of Action: A Visual Overview

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein.[1][2] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[1][7]

References

- 1. enamine.net [enamine.net]

- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 7. researchgate.net [researchgate.net]

The Role of PROTAC VEGFR-2 Degrader-1 and its Analogs in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as cancer. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for therapeutic intervention.[1] Traditional approaches have focused on inhibiting the kinase activity of VEGFR-2. However, a novel and promising strategy is the targeted degradation of the VEGFR-2 protein using Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth overview of a specific series of VEGFR-2 degraders, herein referred to as PROTAC-1, PROTAC-2, and PROTAC-5. These molecules are built upon the VEGFR-2 inhibitor S7 and are designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate VEGFR-2. This guide will detail their mechanism of action, present key quantitative data, outline experimental protocols for their evaluation, and visualize the relevant biological pathways.

Core Concepts: PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the target protein (in this case, VEGFR-2), a ligand that recruits an E3 ubiquitin ligase (here, VHL), and a chemical linker that connects the two.[2] The PROTAC facilitates the formation of a ternary complex between VEGFR-2 and the VHL E3 ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the 26S proteasome. A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Quantitative Data on VEGFR-2 PROTACs

The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key metrics include the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). While "PROTAC VEGFR-2 degrader-1" (PROTAC-1) showed limited anti-proliferative activity (IC50 > 100 µM in EA.hy926 cells), its analogs, PROTAC-2 and PROTAC-5, demonstrated potent anti-proliferative effects and significant VEGFR-2 degradation.[2][3]

| Compound | Target | Cell Line | DC50 (µM) | Dmax (%) | Anti-proliferative IC50 (µM) | E3 Ligase Recruited |

| PROTAC-1 | VEGFR-2 | EA.hy926 | Data not specified | Data not specified | > 100 | VHL |

| PROTAC-2 | VEGFR-2 | HUVEC | Data not specified | Data not specified | 32.8 | VHL |

| PROTAC-5 | VEGFR-2 | HUVEC | Data not specified | Data not specified | 38.7 | VHL |

| P7 (Reference) | VEGFR-2 | HGC-27 | 0.084 ± 0.04 | 73.7 | Data not specified | VHL |

| P7 (Reference) | VEGFR-2 | HUVEC | 0.51 ± 0.10 | 76.6 | Data not specified | VHL |

| Note: Specific DC50 and Dmax values for PROTAC-1, PROTAC-2, and PROTAC-5 are not publicly available in the referenced abstracts. Data for a different VHL-recruiting VEGFR-2 PROTAC, P7, is included for illustrative purposes.[4] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of VEGFR-2 PROTACs.

Western Blot for VEGFR-2 Degradation

This assay is fundamental to demonstrating the primary mechanism of action of the PROTAC – the degradation of the target protein.

Protocol:

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) or EA.hy926 cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of the VEGFR-2 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against VEGFR-2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the VEGFR-2 band intensity to the loading control.

-

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis. The inhibitory effect of the VEGFR-2 PROTAC on this process provides functional evidence of its anti-angiogenic activity.

Protocol:

-

Preparation of Matrigel:

-

Thaw Matrigel on ice at 4°C overnight.

-

Coat the wells of a 96-well plate with a thin layer of Matrigel (50 µL/well).

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in basal medium containing 2% fetal bovine serum (FBS).

-

Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified Matrigel.

-

Add the VEGFR-2 PROTAC at various concentrations or vehicle control to the wells.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

-

Monitor the formation of tube-like structures using a phase-contrast microscope at regular intervals.

-

Capture images of the tube networks.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

-

Compare the results from the PROTAC-treated groups to the vehicle control.

-

VEGFR-2 Signaling and the Impact of Degradation

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of downstream signaling pathways crucial for angiogenesis, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[2] By degrading the VEGFR-2 protein, a PROTAC effectively dismantles the entire signaling scaffold, preventing the activation of these pro-angiogenic pathways. This offers a more comprehensive and potentially more durable anti-angiogenic effect compared to kinase inhibitors, which only block the catalytic activity of the receptor.

Conclusion and Future Directions

PROTAC-mediated degradation of VEGFR-2 represents a compelling strategy for inhibiting angiogenesis. Molecules such as PROTAC-2 and PROTAC-5 have demonstrated potent anti-proliferative activity in endothelial cells, highlighting the potential of this approach.[2] The ability to catalytically eliminate the VEGFR-2 protein offers distinct advantages over traditional kinase inhibition, including the potential to overcome resistance mechanisms and achieve a more profound and sustained therapeutic effect.

Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of these VEGFR-2 degraders. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and development of this promising class of anti-angiogenic agents. The continued exploration of PROTACs targeting key drivers of angiogenesis holds significant promise for the development of next-generation therapies for cancer and other diseases characterized by pathological neovascularization.

References

- 1. ProTac HL® 5-X | Handheld Flashlight | Streamlight® [streamlight.com]

- 2. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elements of the Endomucin Extracellular Domain Essential for VEGF-Induced VEGFR2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Impact of PROTAC VEGFR-2 Degrader-1 on Endothelial Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of PROTAC VEGFR-2 degrader-1 on endothelial cell proliferation, a critical process in angiogenesis. This document details the molecular pathways involved, quantitative data on the degrader's efficacy, and the experimental protocols used to generate this data.

Introduction to VEGFR-2 and PROTAC Technology

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Upon binding to its ligand, VEGF-A, VEGFR-2 initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.[2] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several diseases, including cancer, where it supports tumor growth and metastasis.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to target and degrade specific proteins within the cell. These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, VEGFR-2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

This guide focuses on "this compound," a specific PROTAC designed to induce the degradation of VEGFR-2, and its subsequent effects on endothelial cell proliferation.

VEGFR-2 Signaling Pathway in Endothelial Cells

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates multiple downstream signaling cascades crucial for endothelial cell function. The primary pathway leading to cell proliferation is the PLCγ-PKC-Raf-MEK-ERK pathway.[2]

Mechanism of Action: this compound

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate VEGFR-2.

Quantitative Data on the Effect of VEGFR-2 PROTACs on Endothelial Cells

The following tables summarize the in vitro efficacy of "this compound" and a comparator, VEGFR-2 PROTAC P7, on endothelial cells.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | EA.hy926 | MTT Assay | IC50 (Anti-proliferative activity) | > 100 µM | [3][4][5][6] |

| This compound | - | Kinase Assay | IC50 (VEGFR-2 inhibition) | > 1 µM | [3][4][5][6] |

| VEGFR-2 PROTAC (P7) | HUVEC | Western Blot | DC50 (VEGFR-2 degradation) | 0.51 ± 0.10 µM | [7][8] |

| VEGFR-2 PROTAC (P7) | HUVEC | Western Blot | Dmax (VEGFR-2 degradation) | 76.6% | [7][8] |

Table 1: In Vitro Efficacy of VEGFR-2 PROTACs

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and the EA.hy926 cell line were used.

-

Culture Medium: Cells were maintained in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Proliferation

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 8. corning.com [corning.com]

A Technical Guide to PROTAC VEGFR-2 Degrader-1 and its Implications in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] In the context of oncology, the overexpression and activation of VEGFR-2 are hallmarks of many solid tumors, as it facilitates the supply of nutrients and oxygen necessary for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 has been a key strategy in cancer therapy.

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, harnesses the cell's own ubiquitin-proteasome system to induce its degradation. This technical guide provides an in-depth overview of a specific PROTAC, "PROTAC VEGFR-2 degrader-1," and related molecules, summarizing their activity in various cell lines, detailing relevant experimental protocols, and visualizing the underlying biological pathways.

While specific degradation data for "this compound" is limited in publicly available literature, this guide will leverage data from other reported VEGFR-2 PROTACs, such as P7, to provide a comprehensive understanding of this class of molecules.

Quantitative Data on VEGFR-2 Degraders

The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).

Table 1: Activity of this compound

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | EA.hy926 | IC50 (VEGFR-2 inhibition) | > 1 µM | [2] |

| IC50 (anti-proliferative) | > 100 µM | [2] |

Note: The available data for this compound indicates low direct inhibitory and anti-proliferative effects, suggesting its primary mechanism of action is through degradation. However, specific DC50 and Dmax values are not reported in the cited literature.

Table 2: Degradation Efficiency of VEGFR-2 PROTAC P7

| Compound | Cell Line | DC50 | Dmax | Reference |

| P7 | HGC-27 (gastric cancer) | 0.084 ± 0.04 µM | 73.7% | [3] |

| HUVEC (endothelial cells) | 0.51 ± 0.10 µM | 76.6% | [3] |

Table 3: Activity of VEGFR-2 PROTAC-5 (VEGFR-2-IN-39)

| Compound | Cell Line | Parameter | Value | Reference |

| PROTAC-5 | EA.hy926 | IC50 (VEGFR-2 inhibition) | 208.6 nM | [4] |

| IC50 (anti-proliferative) | 38.65 µM | [4] |

Note: PROTAC-5 demonstrated dose-dependent degradation of VEGFR-2 in HUVEC cells.[4]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize VEGFR-2 PROTACs.

Cell Culture

-

Cell Lines: HGC-27 (human gastric carcinoma), HUVEC (human umbilical vein endothelial cells), and EA.hy926 (human umbilical vein endothelial cell line) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

This assay is fundamental for quantifying the degradation of a target protein.

-

Cell Lysis: After treatment with the PROTAC for the desired time and concentration, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against VEGFR-2 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, with a loading control like GAPDH or β-actin used for normalization.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the PROTAC for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

-

Co-treatment with Proteasome Inhibitor: Cells are pre-treated with a proteasome inhibitor (e.g., MG132) for a few hours before and during the treatment with the PROTAC.

-

Immunoprecipitation: Cell lysates are prepared, and VEGFR-2 is immunoprecipitated using an anti-VEGFR-2 antibody conjugated to agarose beads.

-

Western Blotting: The immunoprecipitated proteins are then subjected to Western blotting as described above, using an antibody against ubiquitin to detect polyubiquitinated VEGFR-2. An increase in the ubiquitinated VEGFR-2 signal in the presence of the PROTAC and a proteasome inhibitor confirms the mechanism of action.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling pathway, which is disrupted by PROTAC-mediated degradation.

Caption: Simplified VEGFR-2 signaling cascade.

PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a PROTAC.

Caption: Preclinical evaluation workflow for PROTACs.

Conclusion

PROTACs targeting VEGFR-2 represent a promising new frontier in anti-angiogenic cancer therapy. By inducing the degradation of VEGFR-2, these molecules can potentially offer a more profound and sustained inhibition of downstream signaling compared to traditional small molecule inhibitors. The data presented for VEGFR-2 degraders like P7 demonstrate potent and specific degradation in cancer cell lines. While further research is needed to fully elucidate the therapeutic potential of "this compound" and other related molecules, the initial findings underscore the power of targeted protein degradation as a strategy to combat cancer. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this exciting new class of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Deep Dive: PROTAC VEGFR-2 Degraders versus Traditional Kinase Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is undergoing a paradigm shift. While traditional kinase inhibitors have long been a cornerstone in oncology, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent mechanism to eliminate pathogenic proteins. This technical guide provides an in-depth comparison of a PROTAC VEGFR-2 degrader, exemplified by the well-characterized compound P7, and traditional VEGFR-2 kinase inhibitors, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Core Concepts: Two Distinct Approaches to Neutralize a Key Oncogenic Driver

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Both PROTACs and traditional kinase inhibitors aim to disrupt the VEGFR-2 signaling pathway, but they do so through fundamentally different mechanisms.

Traditional Kinase Inhibitors: Occupancy-Driven Inhibition

Small molecule kinase inhibitors are designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the phosphorylation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2] The efficacy of these inhibitors is directly related to their occupancy of the kinase's active site.

PROTAC VEGFR-2 Degraders: Event-Driven Elimination

PROTACs are heterobifunctional molecules that function as a bridge between a target protein (in this case, VEGFR-2) and an E3 ubiquitin ligase.[3] This induced proximity results in the ubiquitination of VEGFR-2, marking it for degradation by the proteasome.[3] Unlike inhibitors that merely block function, PROTACs lead to the complete removal of the target protein from the cell. This "event-driven" catalysis means a single PROTAC molecule can induce the degradation of multiple target proteins.

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the key quantitative metrics for a representative PROTAC VEGFR-2 degrader (P7) and several well-established traditional VEGFR-2 kinase inhibitors.

Table 1: PROTAC VEGFR-2 Degrader (P7) Efficacy Data

| Parameter | Cell Line | Value | Reference |

| DC50 (Half-maximal Degradation Concentration) | HGC-27 (Gastric Cancer) | 0.084 ± 0.04 µM | [4] |

| HUVEC (Human Umbilical Vein Endothelial Cells) | 0.51 ± 0.10 µM | [4] | |

| Dmax (Maximum Degradation) | HGC-27 (Gastric Cancer) | 73.7% | [4] |

| HUVEC (Human Umbilical Vein Endothelial Cells) | 76.6% | [4] |

Table 2: Traditional VEGFR-2 Kinase Inhibitor Efficacy Data (IC50)

| Inhibitor | VEGFR-2 IC50 (nM) | Reference(s) |

| Sorafenib | 90 | [2][5][6] |

| Sunitinib | 80 | [7][8][9] |

| Lenvatinib | 4 | [10][11] |

| Pazopanib | 30 | [5][12][13][14] |

| Axitinib | 0.2 | [15][16] |

Visualizing the Mechanisms and Pathways

To further elucidate the distinct mechanisms of action and the cellular pathways involved, the following diagrams are provided.

Caption: Mechanism of Action of a PROTAC VEGFR-2 Degrader.

Caption: Mechanism of Action of a Traditional VEGFR-2 Kinase Inhibitor.

Caption: Simplified VEGFR-2 Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel therapeutic agents. The following sections outline the methodologies for key experiments cited in the assessment of PROTAC VEGFR-2 degraders and kinase inhibitors.

Western Blotting for VEGFR-2 Degradation

This protocol is essential for quantifying the degradation of VEGFR-2 induced by a PROTAC.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HGC-27 or HUVEC) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC VEGFR-2 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against VEGFR-2 overnight at 4°C.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the VEGFR-2 band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of VEGFR-2 degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the anti-proliferative effects of both kinase inhibitors and PROTACs.[17][18]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of the test compound (PROTAC or kinase inhibitor) or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

3. MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[17]

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[18]

4. Solubilization of Formazan:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 or GI50 (concentration that inhibits 50% of cell growth) value using non-linear regression analysis.

Conclusion and Future Perspectives

PROTACs represent a transformative approach in drug discovery, moving beyond simple inhibition to induce the complete removal of target proteins. The data presented herein for the VEGFR-2 degrader P7 demonstrates the potential of this modality to effectively eliminate a key driver of tumor angiogenesis. While traditional kinase inhibitors have shown significant clinical success, PROTACs offer several potential advantages, including the ability to target proteins with high affinity and selectivity, a catalytic mode of action that may allow for lower dosing, and the potential to overcome resistance mechanisms associated with kinase inhibitors.

Further research and clinical development of PROTAC VEGFR-2 degraders are warranted to fully elucidate their therapeutic potential. Head-to-head in vivo studies and eventually clinical trials will be crucial to determine the comparative efficacy and safety of this exciting new class of drugs against the established standard of care. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers in this rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. apexbt.com [apexbt.com]

- 15. Axitinib | VEGFR | Tocris Bioscience [tocris.com]

- 16. selleckchem.com [selleckchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. broadpharm.com [broadpharm.com]

Methodological & Application

"PROTAC VEGFR-2 degrader-1" experimental protocol for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules. "PROTAC VEGFR-2 degrader-1" is a PROTAC designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for degradation. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, and its dysregulation is a hallmark of many cancers.[2][3] By inducing the degradation of VEGFR-2, this PROTAC has the potential to inhibit angiogenesis and suppress tumor growth.

These application notes provide a summary of the characteristics of "this compound" and other reported VEGFR-2 PROTACs, along with detailed protocols for their evaluation in cell culture.

Data Presentation

While specific degradation data for "this compound" is not extensively published, data for other potent VEGFR-2 PROTACs, such as P7 and D9, demonstrate the potential of this approach.

Table 1: In Vitro Activity of various PROTAC VEGFR-2 Degraders

| Compound | Cell Line | DC50 (μM) | Dmax (%) | IC50 (μM) | E3 Ligase Recruited | Reference |

| This compound | EA.hy926 | Not Reported | Not Reported | > 100 | Not Specified | [4][5][6] |

| P7 | HGC-27 | 0.084 ± 0.04 | 73.7 | Not Reported | VHL | [1][7] |

| P7 | HUVEC | 0.51 ± 0.10 | 76.6 | Not Reported | VHL | [7] |

| D9 | A549 | Not Reported | Time-dependent degradation | 5.88 ± 0.50 | CRBN | [1][8] |

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. IC50: Concentration required for 50% inhibition of cell viability. VHL: von Hippel-Lindau E3 ubiquitin ligase. CRBN: Cereblon E3 ubiquitin ligase.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of PROTAC-mediated VEGFR-2 degradation.

Experimental Workflow

Caption: A typical experimental workflow for evaluating a PROTAC.

Experimental Protocols

The following protocols are representative methods for the characterization of "this compound" in cell culture, based on established procedures for similar molecules.

Protocol 1: Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions:

-

Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors.

-

Culture HGC-27 or A549 cells in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain all cells in a humidified incubator at 37°C with 5% CO2.

-

-

Preparation of PROTAC Stock Solution:

-

Dissolve "this compound" in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

-

Cell Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Replace the medium with fresh medium containing various concentrations of "this compound" or vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) before proceeding with downstream assays.

-

Protocol 2: Western Blotting for VEGFR-2 Degradation

This protocol allows for the direct measurement of VEGFR-2 protein levels following PROTAC treatment.

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage gel (e.g., 8%).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for VEGFR-2 (e.g., rabbit anti-VEGFR2) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the VEGFR-2 band intensity to the loading control to determine the relative protein levels.

-

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of "this compound" for a specified duration (e.g., 72 hours). Include a vehicle-only control.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.

-

Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)

This functional assay evaluates the impact of VEGFR-2 degradation on endothelial or cancer cell migration.

-

Cell Seeding:

-

Seed cells in a 6-well plate and grow to a confluent monolayer.

-

-

Creating the "Wound":

-

Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh medium containing different concentrations of "this compound" or vehicle control.

-

-

Image Acquisition:

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

-

Data Analysis:

-

Measure the width of the scratch at different points for each condition and time point.

-

Calculate the percentage of wound closure over time to assess the effect of the PROTAC on cell migration.

-

Troubleshooting

-

No or weak VEGFR-2 degradation:

-

Verify VEGFR-2 expression: Ensure the chosen cell line expresses sufficient levels of VEGFR-2.

-

Check PROTAC integrity: Confirm the stability and purity of the "this compound" compound.

-

Optimize treatment conditions: Vary the concentration and incubation time of the PROTAC.

-

Confirm proteasome activity: Co-treat with a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, the inhibitor should rescue VEGFR-2 levels.

-

-

High background in Western blotting:

-

Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).

-

Adjust antibody concentrations: Titrate the primary and secondary antibody concentrations.

-

Increase washing steps: Increase the number and duration of washes with TBST.

-

-

Inconsistent cell viability results:

-

Ensure uniform cell seeding: Pipette carefully to ensure an even distribution of cells in each well.

-

Check for DMSO toxicity: Ensure the final DMSO concentration is non-toxic to the cells.

-

Optimize incubation time: The duration of the assay may need to be adjusted based on the cell doubling time.

-

By following these protocols, researchers can effectively evaluate the cellular activity of "this compound" and elucidate its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Compound-Rhein and PROTACs Unleash Potent VEGFR-2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

"PROTAC VEGFR-2 degrader-1" western blot protocol for VEGFR-2 degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of PROTAC VEGFR-2 degrader-1 to induce the degradation of VEGFR-2 in a cellular context, as determined by western blotting. This document is intended for researchers and scientists in the field of drug development and cancer biology.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by inducing the degradation of target proteins, such as VEGFR-2, through the ubiquitin-proteasome system.[3][4] this compound is a heterobifunctional molecule designed to simultaneously bind to VEGFR-2 and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of VEGFR-2.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. One end of the PROTAC molecule binds to the VEGFR-2 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag VEGFR-2 with ubiquitin molecules, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, potentially leading to a more profound and sustained biological effect compared to traditional inhibitors.

Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, autophosphorylates and activates several downstream signaling pathways crucial for endothelial cell proliferation, survival, and migration.[1][2][5][6][7] Key pathways include the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[1][6] By degrading VEGFR-2, this compound is expected to inhibit these downstream signaling events.

Caption: VEGFR-2 Signaling Pathway.

Experimental Protocols

The following is a detailed protocol for assessing the degradation of VEGFR-2 in response to treatment with this compound using western blotting. This protocol is based on general procedures for analyzing PROTAC-mediated protein degradation and should be optimized for specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) or other cell lines endogenously expressing VEGFR-2 are suitable.

-

Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for a desired time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Lysate Preparation

-

Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant containing the soluble protein to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 8-10%) and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VEGFR-2 (refer to manufacturer's recommendation for dilution) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the extent of VEGFR-2 degradation relative to the vehicle control and normalized to the loading control.

Caption: Western Blot Workflow.

Data Presentation

The quantitative data for VEGFR-2 degradation should be presented in a clear and structured table. The percentage of remaining VEGFR-2 protein should be calculated relative to the vehicle-treated control.

| This compound Conc. (nM) | Incubation Time (hours) | % VEGFR-2 Remaining (normalized to loading control) |

| 0 (Vehicle) | 24 | 100 |

| 0.1 | 24 | Data to be determined |

| 1 | 24 | Data to be determined |

| 10 | 24 | Data to be determined |

| 100 | 24 | Data to be determined |

| 1000 | 24 | Data to be determined |

Note: The above table is a template. The actual concentrations and time points should be optimized for the specific experimental setup. The quantitative data for "this compound" is not publicly available in the searched literature. However, a similar VEGFR-2 PROTAC degrader, designated as P7, has been reported to have a DC50 of 0.084 µM and a Dmax of 73.7% in HGC-27 cells, and a DC50 of 0.51 µM and a Dmax of 76.6% in HUVEC cells.[8]

Troubleshooting

-

No degradation observed:

-

Confirm VEGFR-2 expression in the chosen cell line.

-

Optimize the concentration range and incubation time of the PROTAC.

-

Ensure the activity of the proteasome in the cell line. A proteasome inhibitor control (e.g., MG132) can be used to confirm proteasome-dependent degradation.

-

-

High background on western blot:

-

Increase the number and duration of washes.

-

Optimize the blocking conditions (time and blocking agent).

-

Titrate the primary and secondary antibody concentrations.

-

Conclusion

This document provides a comprehensive guide for utilizing this compound to induce the degradation of VEGFR-2. The provided protocols and diagrams are intended to facilitate the experimental design and execution for researchers in the field of targeted protein degradation. Successful implementation of these methods will enable the characterization of the efficacy and mechanism of action of this novel VEGFR-2 degrader.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Studies of PROTAC VEGFR-2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This approach offers a powerful strategy to target proteins, including those that have been traditionally difficult to inhibit with small molecules.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4] Consequently, VEGFR-2 is a well-established therapeutic target in oncology. PROTAC-mediated degradation of VEGFR-2 presents a promising alternative to traditional kinase inhibition.

This document provides detailed application notes and protocols for the in vitro evaluation of "PROTAC VEGFR-2 degrader-1". While specific degradation data for "this compound" is limited, this guide incorporates representative data from other published VEGFR-2 PROTACs to provide a comprehensive framework for experimental design and execution.

Product Information: this compound

| Property | Value | Reference |

| Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | [5][6][7] |

| Mechanism of Action | Induces proteasomal degradation of VEGFR-2 | Inferred from PROTAC nature |

| VEGFR-2 Inhibition (IC50) | > 1 µM | [5][6] |

| Anti-proliferative Activity (IC50 in EA.hy926 cells) | > 100 µM | [5][6] |

Note: The high IC50 values for inhibition and anti-proliferation suggest that the primary mode of action for this compound is protein degradation rather than enzymatic inhibition.

Representative In Vitro Degradation Data (VEGFR-2 PROTAC "P7")

| Cell Line | DC50 (µM) | Dmax (%) | Reference |

| HGC-27 (Human Gastric Cancer) | 0.084 ± 0.04 | 73.7 | [8][9][10] |

| HUVEC (Human Umbilical Vein Endothelial Cells) | 0.51 ± 0.10 | 76.6 | [8][9][10] |

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximal level of protein degradation achieved.

Signaling Pathway and Experimental Workflow

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain. This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation, survival, and migration.

PROTAC-Mediated VEGFR-2 Degradation Workflow

The in vitro evaluation of a VEGFR-2 PROTAC typically involves treating cultured cells with the degrader, followed by assessment of VEGFR-2 protein levels and downstream cellular effects.

Caption: General experimental workflow for in vitro evaluation of a VEGFR-2 PROTAC.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) or human gastric cancer cells (HGC-27) are suitable models.

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well or 12-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in cell culture medium to achieve the desired final concentrations. A common concentration range for initial screening is 0.01 µM to 10 µM.

-

Replace the culture medium with the medium containing the PROTAC or vehicle control (DMSO).

-

Incubate the cells for a specified duration, typically 12-48 hours, to allow for protein degradation.

-

Western Blotting for VEGFR-2 Degradation

This protocol is for determining the extent of VEGFR-2 protein degradation following PROTAC treatment.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-VEGFR-2, anti-β-actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-VEGFR-2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin or anti-GAPDH antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the VEGFR-2 band intensity to the loading control.

-

Calculate the percentage of VEGFR-2 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Cell Viability Assay (MTT or CCK-8)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

Materials:

-

96-well plates

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

-

Treatment: After 24 hours, treat the cells with a serial dilution of the this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

Assay:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

-

Conclusion

This document provides a comprehensive guide for the in vitro characterization of this compound. While specific degradation performance data for this molecule is not publicly available, the provided protocols and representative data for a similar VEGFR-2 PROTAC offer a solid foundation for designing and interpreting experiments. Researchers are encouraged to perform dose-response and time-course studies to fully characterize the degradation kinetics and cellular effects of this compound in their specific experimental systems.

References

- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

Application Notes and Protocols: PROTAC VEGFR-2 Degrader-1 for Cell-Based Anti-Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies.[1] Proteolysis Targeting Chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of target proteins through the ubiquitin-proteasome system.[2] "PROTAC VEGFR-2 degrader-1" is a heterobifunctional molecule designed to bring VEGFR-2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of VEGFR-2. This application note provides detailed protocols for assessing the anti-angiogenic potential of this compound in cell-based assays.